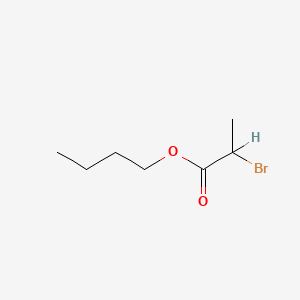

Butyl 2-bromopropanoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

butyl 2-bromopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13BrO2/c1-3-4-5-10-7(9)6(2)8/h6H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMAEXGIVZJYIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60961461 | |

| Record name | Butyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41145-84-0 | |

| Record name | Propanoic acid, 2-bromo-, butyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41145-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl 2-bromopropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041145840 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl 2-bromopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60961461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyl 2-bromopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.202 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical and Chemical Properties of Butyl 2-Bromopropanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding Butyl 2-Bromopropanoate as a Key Synthetic Intermediate

This compound (CAS No: 41145-84-0), also known as 2-bromopropionic acid butyl ester, is a halogenated ester that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an electrophilic carbon center adjacent to the bromine atom and a modifiable ester group, makes it a valuable building block for the introduction of a propionate moiety into more complex molecules. For professionals in drug development and chemical research, a thorough understanding of its physical properties, spectral characteristics, and chemical reactivity is paramount for its effective application in the synthesis of novel chemical entities, including active pharmaceutical ingredients (APIs) and agrochemicals.

This guide provides a comprehensive overview of the essential technical data for n-butyl 2-bromopropanoate, offering insights into its synthesis, purification, and characteristic reactivity. A clear distinction is also made between the n-butyl isomer and its tert-butyl counterpart to prevent ambiguity in research applications.

Core Physical and Chemical Properties

The physical state and solubility of a reagent are critical parameters for reaction setup, solvent selection, and purification strategies. This compound is a combustible liquid that should be handled with appropriate care in a laboratory setting.

General Properties

| Property | Value | Source(s) |

| CAS Number | 41145-84-0 | [1] |

| Molecular Formula | C₇H₁₃BrO₂ | [1] |

| Molecular Weight | 209.08 g/mol | [1] |

| Appearance | Colorless to light yellow clear liquid | |

| Purity | Typically >95.0% (by GC) |

Physicochemical Data

| Property | Value | Source(s) |

| Boiling Point | 196 °C (at 760 mmHg) | [2] |

| Density | 1.28 g/cm³ (at 20°C) | [2] |

| Refractive Index (n²⁰/D) | 1.4470 - 1.4500 | |

| Flash Point | 81 °C (177.8 °F) | [2] |

Solubility Profile

While quantitative solubility data is not extensively published, the structural features of this compound—a polar ester group and a relatively nonpolar butyl chain—allow for a qualitative prediction of its solubility based on the "like dissolves like" principle.

-

High Solubility: Expected in polar apathetic solvents such as acetone, ethyl acetate, and dichloromethane.

-

Miscibility: Miscible with most common organic solvents including alcohols (e.g., ethanol), ethers (e.g., diethyl ether), and aromatic hydrocarbons (e.g., toluene).

-

Low Solubility: Sparingly soluble in water due to the hydrophobic nature of the butyl chain and the overall molecular structure.

Isomeric Distinction: n-Butyl vs. tert-Butyl 2-Bromopropanoate

It is crucial to distinguish between n-butyl 2-bromopropanoate and its isomer, tert-butyl 2-bromopropanoate (CAS: 39149-80-9), as their physical properties and steric hindrance in reactions differ significantly. The tert-butyl group's bulkiness can influence reaction kinetics and pathway selectivity.

| Property | n-Butyl 2-bromopropanoate | tert-Butyl 2-bromopropanoate |

| CAS Number | 41145-84-0 | 39149-80-9 |

| Boiling Point | 196 °C | ~170 °C |

| Density | 1.28 g/cm³ | ~1.26 g/cm³ |

| Structure | n-butyl ester | tert-butyl ester |

Synthesis and Purification

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-bromopropionic acid with n-butanol, catalyzed by a strong acid.[3][4] This equilibrium-driven reaction is typically pushed towards the product by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[5]

Caption: Fischer esterification synthesis of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure based on established Fischer esterification methods.[5][6]

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-bromopropionic acid (1.0 eq) and n-butanol (3.0 eq).

-

Catalyst Addition: Slowly and with caution, add concentrated sulfuric acid (approximately 1-2% of the total reactant weight) to the stirred mixture.

-

Reaction: Heat the mixture to reflux and maintain this temperature for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel and dilute with an organic solvent such as diethyl ether.

-

Wash the organic layer sequentially with water, a saturated solution of sodium bicarbonate (to neutralize the acid catalyst), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Chemical Reactivity and Applications in Drug Development

The primary utility of this compound in synthetic chemistry stems from its role as an alkylating agent. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic attack, making it an excellent substrate for Sₙ2 reactions.

Nucleophilic Substitution Reactions

This compound can react with a variety of nucleophiles to introduce the 1-(butoxycarbonyl)ethyl group. This is particularly relevant in pharmaceutical synthesis for building more complex molecular scaffolds.

-

Alkylation of Amines: Primary and secondary amines can be alkylated by this compound to form secondary and tertiary amines, respectively.[7] This reaction is fundamental in the synthesis of many nitrogen-containing bioactive molecules. However, polyalkylation can be a competing side reaction.[8]

-

Alkylation of Phenols: In the presence of a base, phenols can be O-alkylated to form aryl ethers, a common motif in drug molecules.[9]

The tert-butyl isomer is a known reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which act as cytosolic phospholipase A2α inhibitors.[10] By analogy, n-butyl 2-bromopropanoate serves as a key intermediate for the synthesis of related propanoic acid derivatives, which are prevalent in various classes of pharmaceuticals, including non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: General reactivity of this compound as an alkylating agent.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides a clear fingerprint of the molecule's structure.[11]

| Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| -O-CH₂- | ~4.17 | Triplet |

| -CH(Br)- | ~4.35 | Quartet |

| -CH(Br)-CH₃ | ~1.82 | Doublet |

| -O-CH₂-CH₂-CH₂-CH₃ | ~1.19 - 1.95 | Multiplet |

| -CH₂-CH₃ | ~0.95 | Triplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the proton NMR data for full structural confirmation.[1]

Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present.[1]

| Wavenumber (cm⁻¹) | Assignment |

| ~2960 | C-H (alkane) stretching |

| ~1740 | C=O (ester) stretching |

| ~1180 | C-O (ester) stretching |

| ~650 | C-Br stretching |

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns.[12]

| m/z | Assignment |

| 208/210 | Molecular Ion [M]⁺ (presence of Br isotopes) |

| 153/155 | [M - C₄H₉]⁺ |

| 129 | [M - Br]⁺ |

| 57 | [C₄H₉]⁺ (butyl cation) |

Safety and Handling

This compound is a combustible liquid and an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H227 (Combustible liquid).

-

Precautionary Statements: P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always handle this chemical in a well-ventilated fume hood and store it in a cool, dry place away from ignition sources.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and spectroscopic properties. Its utility as an alkylating agent makes it a significant building block for researchers in organic synthesis, particularly those in the pharmaceutical and agrochemical industries. A comprehensive understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for its safe and effective application in the development of novel and complex molecules.

References

-

University of Calgary. (n.d.). Ch22: Alkylation of Amines. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl 2-bromopropanoate. Retrieved from [Link]

-

PubChem. (n.d.). Butyl 2-bromopropionate. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

- Bhattacharyya, S. (2014).

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Pliego Jr, J. R. (2024). Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation. Journal of Molecular Modeling, 30(4), 101.

-

Sacred Heart University. (n.d.). Experiment 22: The Fischer Esterification. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

-

ResearchGate. (2014). N-Alkylation benzylamine$HBr with butylbromide utilizing different bases. Retrieved from [Link]

-

Chemsrc. (n.d.). Butyl 2-Bromopropionate. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopropionic acid tert-butyl ester. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

- Efficient and Easily Recyclable Catalyst for the Alkylation Reaction of Phenol and tert-Butyl Alcohol. Molecules, 24(12), 2289.

-

Thompson Rivers University. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

- Wang, Y., et al. (2020). Selective alkylation of phenol and tert-butanol using Zr-containing Beta zeolite. Catalysis Science & Technology, 10(1), 183-191.

-

NIST. (n.d.). Propanoic acid, 2-bromo-, butyl ester. Retrieved from [Link]

-

ResearchGate. (2015). Any easiest and safer method for O-Acylation of Phenols with 2-bromopropionyl bromide?. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). Selective Alkylation of Phenols Using Solid Catalysts. Retrieved from [Link]

- Liu, Y., et al. (2020). 2-Bromopropionyl Esterified Cellulose Nanofibrils as Chain Extenders or Polyols in Stoichiometrically Optimized Syntheses of High-Strength Polyurethanes. Biomacromolecules, 21(11), 4646-4657.

-

MDPI. (2024). Fischer-Speier Esterification and Beyond: Recent Mechanistic Advances. Retrieved from [Link]

- Google Patents. (n.d.). CN111253255A - Preparation method of 3-bromopropionate compound.

Sources

- 1. Butyl 2-bromopropionate | C7H13BrO2 | CID 521024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl 2-Bromopropionate | CAS#:41145-84-0 | Chemsrc [chemsrc.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. athabascau.ca [athabascau.ca]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Ch22: Alkylation of Amines [chem.ucalgary.ca]

- 8. Modeling the alkylation of amines with alkyl bromides: explaining the low selectivity due to multiple alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 10. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 11. 2-BROMOPROPIONIC ACID N-BUTYL ESTER(41145-84-0) 1H NMR spectrum [chemicalbook.com]

- 12. Propanoic acid, 2-bromo-, butyl ester [webbook.nist.gov]

An In-depth Technical Guide to Butyl 2-Bromopropanoate: Structure, Synthesis, and Application in Drug Development

Executive Summary

This technical guide provides a comprehensive analysis of Butyl 2-bromopropanoate, a versatile chemical intermediate with significant applications in organic synthesis, particularly within the pharmaceutical and drug development sectors. A critical ambiguity in the common nomenclature necessitates a detailed examination of its two primary isomers: This compound (the n-butyl isomer) and tert-butyl 2-bromopropanoate . This document elucidates the distinct chemical structures, IUPAC nomenclature, and physicochemical properties of each isomer. We will explore detailed, field-proven synthesis protocols, delving into the mechanistic causality behind the chosen reaction pathways. Furthermore, this guide highlights the strategic application of these α-bromoesters as reactive building blocks in medicinal chemistry, with a specific focus on their role in the development of targeted therapeutics. Safety, handling, and detailed spectroscopic analysis are also provided to equip researchers and drug development professionals with the critical knowledge required for effective utilization of these important reagents.

Nomenclature and Structural Isomerism

The term "this compound" can refer to multiple structural isomers depending on the arrangement of the butyl group. For clarity and scientific integrity, it is crucial to distinguish between the two most commercially and synthetically relevant isomers.

-

This compound (n-butyl isomer):

-

tert-Butyl 2-bromopropanoate (tert-butyl isomer):

The structural difference—a primary versus a tertiary ester—imparts significant variations in chemical reactivity, stability, and physical properties, which will be detailed in the subsequent sections.

Physicochemical and Spectroscopic Properties: A Comparative Analysis

The choice between the n-butyl and tert-butyl isomer is often dictated by their differing physical properties and stability under various reaction conditions. The bulky tert-butyl group, for instance, offers steric protection and can be cleaved under specific acidic conditions, a property often exploited in protecting group strategies.

Table 1: Comparative Physicochemical Properties of this compound Isomers

| Property | This compound (n-butyl) | tert-Butyl 2-bromopropanoate (tert-butyl) | Reference(s) |

| Molecular Formula | C₇H₁₃BrO₂ | C₇H₁₃BrO₂ | [1][3] |

| Molecular Weight | 209.08 g/mol | 209.08 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [6][7] |

| Boiling Point | 196 °C | 170.2 °C at 760 mmHg | [2][8] |

| Density | ~1.23 g/cm³ | 1.297 g/cm³ | [8] |

| Refractive Index | ~1.445 | 1.4380-1.4410 | [7] |

Spectroscopic Data Interpretation

Unambiguous identification of each isomer is critical. NMR and IR spectroscopy provide definitive structural confirmation.

2.1.1. Infrared (IR) Spectroscopy

Both isomers exhibit characteristic absorption bands for the ester and alkyl bromide functional groups.

-

C=O Stretch (Ester): A strong, sharp absorption band is observed between 1735-1750 cm⁻¹ for both isomers, typical for an aliphatic ester.

-

C-O Stretch (Ester): A strong band in the 1150-1250 cm⁻¹ region is present, corresponding to the C-O single bond stretch of the ester.

-

C-Br Stretch: A moderate to strong absorption in the fingerprint region, typically between 515-690 cm⁻¹ , indicates the presence of the carbon-bromine bond.[9][10][11]

2.1.2. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectra are highly diagnostic and clearly differentiate the two isomers.

-

n-Butyl 2-bromopropanoate (in CDCl₃):

-

~4.35 ppm (quartet, 1H): This corresponds to the proton on the α-carbon (CH-Br), split by the adjacent methyl group.

-

~4.17 ppm (triplet, 2H): These are the protons of the -O-CH₂- group of the butyl chain, split by the adjacent methylene group.

-

~1.82 ppm (doublet, 3H): This signal represents the methyl protons adjacent to the bromo-substituted carbon (CH₃-CHBr), split by the single α-proton.

-

~1.65 ppm (multiplet, 2H) & ~1.40 ppm (multiplet, 2H): These are the two internal methylene groups of the butyl chain.

-

~0.95 ppm (triplet, 3H): This is the terminal methyl group of the butyl chain.[12]

-

-

tert-Butyl 2-bromopropanoate (in CDCl₃):

-

~4.31 ppm (quartet, 1H, J=7.1Hz): The proton on the α-carbon (CH-Br), split by the adjacent methyl group.[5]

-

~1.81 ppm (doublet, 3H, J=7.1Hz): The methyl protons adjacent to the bromo-substituted carbon (CH₃-CHBr).[5]

-

~1.52 ppm (singlet, 9H): This is the most telling signal—a large singlet representing the nine equivalent protons of the sterically hindered tert-butyl group.[5][13] The absence of adjacent protons results in a singlet, a key differentiating feature from the n-butyl isomer's complex alkyl signals.

-

Synthesis and Mechanistic Analysis

The synthesis of this compound isomers begins with the α-bromination of propionic acid, followed by distinct esterification strategies tailored to the structure of the target alcohol (n-butanol vs. tert-butanol).

Precursor Synthesis: Hell-Volhard-Zelinsky Reaction

The common precursor, 2-bromopropanoic acid, is efficiently synthesized from propionic acid via the Hell-Volhard-Zelinsky (HVZ) reaction.[14]

-

Mechanism Rationale: Direct bromination of a carboxylic acid is ineffective. The HVZ reaction utilizes a catalytic amount of phosphorus tribromide (PBr₃) to convert the carboxylic acid into an acyl bromide.[3][15] This intermediate readily tautomerizes to its enol form, which is sufficiently nucleophilic to attack molecular bromine (Br₂), leading to selective bromination at the α-carbon.[14][15] The resulting α-bromo acyl bromide is then hydrolyzed during workup to yield the final 2-bromopropanoic acid. This multi-step, in-situ activation is a classic and robust method for achieving α-halogenation of carboxylic acids where other methods fail.

Synthesis of n-Butyl 2-bromopropanoate: Fischer-Speier Esterification

This protocol follows the classic Fischer-Speier esterification, an acid-catalyzed equilibrium process.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 2-bromopropanoic acid (1.0 eq), n-butanol (3.0 eq), and a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) (0.05 eq). Toluene can be used as a solvent to facilitate azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap, driving the equilibrium towards the ester product. Monitor the reaction by TLC or GC until the starting carboxylic acid is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Transfer to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by washing with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent and excess n-butanol under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[16][17]

-

Causality of Experimental Choices:

-

Acid Catalyst: The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the weakly nucleophilic alcohol.[6][18][19][20]

-

Excess Alcohol & Water Removal: The reaction is an equilibrium.[18][19] Using an excess of the alcohol reactant and actively removing the water byproduct (via Dean-Stark trap) shifts the equilibrium to the right, maximizing the yield of the desired ester, in accordance with Le Châtelier's principle.[6]

-

Synthesis of tert-Butyl 2-bromopropanoate

Direct Fischer esterification with tert-butanol is inefficient due to the steric hindrance of the tertiary alcohol and its propensity to undergo elimination (to form isobutene) under strong acid and heat.[19] A more effective method involves the acid-catalyzed addition of 2-bromopropanoic acid to isobutene.

Experimental Protocol:

-

Reaction Setup: In a pressurized reaction vessel cooled to -15 °C, condense isobutene (1.1 eq).[5]

-

Reagent Addition: Add a solution of 2-bromopropanoic acid (1.0 eq) in a suitable solvent like 1,4-dioxane.[5]

-

Catalyst Addition: While maintaining a low temperature (-10 °C), add a catalytic amount of concentrated sulfuric acid dropwise.[5]

-

Reaction: Seal the vessel and allow it to warm to room temperature, stirring overnight.

-

Work-up: Carefully vent the vessel and pour the reaction mixture into dichloromethane. Wash the organic phase sequentially with a 20% potassium carbonate solution (to neutralize the acid) and water.[5]

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 2-bromopropanoate.[5]

-

Mechanistic Rationale: The mechanism here is fundamentally different. The strong acid protonates isobutene to form a relatively stable tert-butyl carbocation. This highly electrophilic carbocation is then attacked by the carboxylic acid, which acts as the nucleophile. A final deprotonation step yields the tert-butyl ester. This pathway avoids the sterically hindered nucleophilic attack on a protonated carbonyl and prevents the elimination side-reaction associated with tert-butanol.

Reactivity and Applications in Drug Development

The synthetic utility of this compound isomers lies in the reactivity of the α-bromo position. This site is a potent electrophile, making the molecule an excellent building block for introducing a propionate scaffold into larger molecules via nucleophilic substitution (SN2) reactions.

Role as a Synthetic Building Block

α-Bromoesters are workhorse intermediates in medicinal chemistry. They are precursors to α-amino acids, α-hydroxy acids, and are used in Reformatsky and related carbon-carbon bond-forming reactions. The choice between the n-butyl and tert-butyl ester is strategic:

-

n-Butyl Ester: Provides a stable ester group that can be carried through multiple synthetic steps before being hydrolyzed under standard basic (saponification) or acidic conditions.

-

tert-Butyl Ester: Acts as a protecting group for the carboxylic acid. It is stable to a wide range of nucleophilic and basic conditions but can be selectively cleaved under mild acidic conditions (e.g., trifluoroacetic acid) to reveal the free carboxylic acid without disturbing other sensitive functional groups. This orthogonality is highly valued in complex multi-step syntheses.

Application in the Synthesis of PLA₂α Inhibitors

A documented application of tert-butyl 2-bromopropanoate is as a reactant in the synthesis of 3-(1-Aryl-1H-indol-5-yl)propanoic acids, which have been identified as potent inhibitors of cytosolic phospholipase A2α (cPLA₂α).[5]

Phospholipases A₂ (PLA₂) are enzymes that hydrolyze phospholipids, releasing arachidonic acid. This is the rate-limiting step in the production of eicosanoids (prostaglandins, leukotrienes), which are powerful mediators of inflammation.[17][21] Overactivity of cPLA₂α is implicated in numerous inflammatory diseases and neurological disorders.[8] Therefore, inhibitors of this enzyme are attractive therapeutic targets.

In the synthesis of these inhibitors, the propanoate moiety is attached to an indole scaffold via nucleophilic substitution, where a carbanion derived from the indole precursor attacks the electrophilic α-carbon of tert-butyl 2-bromopropanoate, displacing the bromide. The tert-butyl ester serves to protect the acid functionality during this C-C bond formation, and it is later removed to yield the final active pharmaceutical ingredient (API).

Safety and Handling

Both isomers of this compound are classified as irritants and require careful handling in a well-ventilated chemical fume hood.

-

Hazard Classification:

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Keep away from heat and open flames.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. The tert-butyl isomer is often stored under an inert atmosphere at 2-8°C.[7][22]

Conclusion

This compound, in its n-butyl and tert-butyl isomeric forms, represents a class of highly valuable and versatile reagents for the research scientist. A thorough understanding of their distinct synthesis pathways, guided by mechanistic principles, allows for their efficient preparation. The key to their utility lies in the predictable SN2 reactivity of the α-bromo center, which, when combined with the differential stability and cleavage conditions of the respective ester groups, provides a powerful tool for the strategic construction of complex molecules. As demonstrated by their application in the synthesis of cPLA₂α inhibitors, these building blocks play a direct and enabling role in the discovery and development of novel therapeutics. Proper handling and awareness of their spectroscopic signatures are paramount for their safe and effective use in the laboratory.

References

-

Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Hell–Volhard–Zelinsky halogenation. (2023, December 2). In Wikipedia. [Link]

-

Hell-Volhard-Zelinsky Reaction. (n.d.). NROChemistry. Retrieved from [Link]

-

Fischer Esterification Reaction Mechanism. (n.d.). 88Guru. Retrieved from [Link]

-

Fischer–Speier esterification. (2023, November 29). In Wikipedia. [Link]

-

Hell–Volhard–Zelinsky halogenation. (n.d.). In ZambiaWiki. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521024, Butyl 2-bromopropionate. Retrieved from [Link].

-

IR: alkyl halides. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Fischer esterification reaction. (n.d.). BYJU'S. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545327, tert-Butyl 2-bromopropanoate. Retrieved from [Link].

-

The Hell-Volhard-Zelinsky Reaction. (2025, May 14). Master Organic Chemistry. Retrieved from [Link]

-

Fischer Esterification. (n.d.). Chemistry Steps. Retrieved from [Link]

-

Ethyl 2-bromopropionate: A Versatile Intermediate in Chemical Synthesis. (2025, March 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

-

IR Absorption Characteristics Chart. (n.d.). Scribd. Retrieved from [Link]

- Table of Characteristic IR Absorptions. (n.d.).

-

11.5: Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1). Chemistry LibreTexts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545327, tert-Butyl 2-bromopropanoate. Retrieved from [Link].

-

Interpreting and explaining the 1H NMR spectrum: 2-bromopropane. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. (2016). Journal of Biomolecular NMR, 65(3-4), 135–146.

-

β-BROMOPROPIONIC ACID. (n.d.). Organic Syntheses. Retrieved from [Link]

- Farooqui, A. A., Horrocks, L. A., & Farooqui, T. (2007). Modulation of inflammation in brain: a matter of fat. Journal of neurochemistry, 101(3), 577-599.

-

C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum. (n.d.). Doc Brown's Chemistry. Retrieved from [Link]

- The Role of 2-Bromo-2-methylpropionic Acid in Pharma Synthesis. (n.d.).

- Dennis, E. A. (1994). Diversity of group types, regulation, and function of phospholipase A2. Journal of Biological Chemistry, 269(18), 13057-13060.

- FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. (2022). Molecules, 27(23), 8203.

- Gelb, M. H., Jain, M. K., & Berg, O. G. (1994). Inhibition of phospholipase A2. FASEB journal, 8(12), 916-924.

- Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. (2020). Molecules, 25(15), 3405.

- Production technology for synthesis of ethyl 2-bromopropionate. (2014).

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1194–1219.

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. (2017, April 21). GEN - Genetic Engineering and Biotechnology News.

- The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (n.d.).

- Selected examples of biologically active compounds and drugs having an annulated cyclopropane ring. (n.d.).

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- Method for preparing 2-bromo-2-methylpropane by brominating tert-butyl alcohol through microchannel reactor. (2015).

Sources

- 1. 1H proton nmr spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 tert-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. nbinno.com [nbinno.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. tert-Butyl 2-bromopropanoate | C7H13BrO2 | CID 545327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 6. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 7. 39149-80-9 CAS MSDS (2-BROMOPROPIONIC ACID TERT-BUTYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-Bromopropionic acid tert-butyl ester | CAS#:39149-80-9 | Chemsrc [chemsrc.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. 2-BROMOPROPIONIC ACID N-BUTYL ESTER(41145-84-0) 1H NMR [m.chemicalbook.com]

- 13. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER(39149-80-9) 1H NMR spectrum [chemicalbook.com]

- 14. Hell–Volhard–Zelinsky halogenation - Wikipedia [en.wikipedia.org]

- 15. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Fischer Esterification [organic-chemistry.org]

- 19. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 20. byjus.com [byjus.com]

- 21. chemsynthesis.com [chemsynthesis.com]

- 22. tert-Butyl 2-bromopropanoate | 39149-80-9 [sigmaaldrich.com]

Synthesis of Butyl 2-bromopropanoate from 2-bromopropionic acid: A Mechanistic and Methodological Whitepaper

An In-depth Technical Guide for Drug Development Professionals

Abstract: This guide provides a comprehensive technical overview for the synthesis of butyl 2-bromopropanoate, a key intermediate in pharmaceutical and fine chemical synthesis. The primary focus is the acid-catalyzed Fischer-Speier esterification of 2-bromopropionic acid with n-butanol. We will dissect the underlying reaction mechanism, present a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and quality control. This document is intended for researchers, chemists, and drug development professionals who require a robust and reproducible methodology for this transformation.

Introduction: The Synthetic Utility of this compound

This compound is a valuable bifunctional molecule, incorporating both an ester and an alkyl bromide. This structure makes it a versatile building block in organic synthesis, particularly for introducing the 1-(butoxycarbonyl)ethyl moiety into target molecules. Its applications span the synthesis of more complex esters, agrochemicals, and active pharmaceutical ingredients (APIs). The synthesis from readily available 2-bromopropionic acid and n-butanol represents an economical and scalable route, making its methodological mastery essential for process chemists. This guide provides the authoritative grounding to achieve that mastery.

Theoretical Framework: The Fischer-Speier Esterification

The conversion of a carboxylic acid and an alcohol into an ester is a classic transformation known as the Fischer-Speier esterification.[1] It is an acid-catalyzed nucleophilic acyl substitution that operates under equilibrium conditions.[2] Understanding the mechanistic nuances and the factors governing the equilibrium is paramount to achieving high yields.

The Catalytic Mechanism

The reaction proceeds through a multi-step, reversible pathway. A strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required to activate the carboxylic acid toward nucleophilic attack by the alcohol.[3][4]

The mechanism can be summarized in six principal steps (PADPED): Protonation, Addition, Deprotonation, Protonation, Elimination, and Deprotonation.[3]

-

Protonation: The carbonyl oxygen of 2-bromopropionic acid is protonated by the acid catalyst. This step significantly increases the electrophilicity of the carbonyl carbon.[2]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5]

-

Proton Transfer: A proton is transferred from the oxonium ion of the attacking alcohol to one of the hydroxyl groups. This intramolecular or solvent-mediated transfer converts a poor leaving group (-OH) into a good leaving group (-OH₂⁺).[3]

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and reforming the carbonyl double bond. This results in a protonated ester.

-

Deprotonation: A base (such as water or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product, this compound.[6]

Diagram 1: The acid-catalyzed Fischer esterification mechanism.

Reaction Kinetics and Equilibrium Considerations

The Fischer esterification is a reversible process.[7] To maximize the yield of the desired ester, the equilibrium must be shifted to the product side, in accordance with Le Châtelier's Principle. Two primary strategies are employed:

-

Use of Excess Reactant: The reaction is typically conducted using a large excess of the more economical reactant, which in this case is usually n-butanol. Using the alcohol as the solvent is a common and effective approach.[1][3]

-

Removal of Water: As water is a product, its continuous removal from the reaction mixture will drive the equilibrium forward.[2] This can be achieved by using a Dean-Stark apparatus with an azeotrope-forming solvent (like toluene) or by using a strong dehydrating agent as the catalyst, such as concentrated sulfuric acid.[6]

Pre-Synthesis Analysis and Preparation

A successful synthesis relies on meticulous preparation, including reagent characterization and adherence to safety protocols.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical properties of all substances involved is critical for both the reaction setup and the final purification.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Hazards |

| 2-Bromopropionic Acid | 152.97 | 203.5 | 1.702 | Corrosive, Harmful if swallowed[8] |

| n-Butanol | 74.12 | 117.7 | 0.810 | Flammable, Irritant |

| Sulfuric Acid (conc.) | 98.08 | ~337 | 1.840 | Severely Corrosive, Oxidizer |

| This compound | 209.08 | ~190-195 (est.) | ~1.25 (est.) | Irritant[9] |

Reagent and Equipment Checklist

| Reagents & Consumables | Equipment |

| 2-Bromopropionic acid (>98%) | Round-bottom flask (250 mL) |

| n-Butanol (anhydrous) | Reflux condenser |

| Sulfuric acid (98%) | Heating mantle with magnetic stirrer |

| Diethyl ether (or Ethyl Acetate) | Magnetic stir bar |

| Saturated sodium bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |

| Saturated sodium chloride (NaCl) solution (Brine) | Beakers and Erlenmeyer flasks |

| Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) | Simple or fractional distillation apparatus |

| Boiling chips | pH paper |

Critical Safety and Handling Protocols

-

2-Bromopropionic acid is corrosive and can cause severe skin burns and eye damage.[10] Always handle it in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[8]

-

Concentrated sulfuric acid is extremely corrosive and a strong dehydrating agent.[11] It reacts violently with water. Always add acid to the alcohol slowly and with cooling. Never add water to the acid.

-

The reaction should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[11]

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis designed for high yield and purity.

Diagram 2: A generalized workflow for the synthesis and purification of this compound.

Synthesis Procedure

-

Reaction Setup: To a 250 mL round-bottom flask containing a magnetic stir bar, add n-butanol (100 mL, ~1.1 mol). Begin stirring.

-

Addition of Acid: Carefully add 2-bromopropionic acid (15.3 g, 0.1 mol) to the stirring alcohol.

-

Catalyst Addition: Place the flask in an ice-water bath to control the exothermic reaction. Slowly, and with continuous stirring, add concentrated sulfuric acid (2 mL) dropwise.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Work-up and Purification

-

Quenching: Pour the cooled reaction mixture into a 500 mL separatory funnel containing 150 mL of cold water.

-

Extraction: Add 100 mL of diethyl ether (or ethyl acetate) to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release pressure. Allow the layers to separate.

-

Neutralization: Carefully drain the lower aqueous layer. Wash the organic layer sequentially with:

-

100 mL of saturated sodium bicarbonate (NaHCO₃) solution. Caution: CO₂ evolution will cause pressure buildup. Vent frequently. Continue washing until the aqueous layer is neutral or slightly basic (test with pH paper).

-

100 mL of saturated sodium chloride (brine) solution to break any emulsions and remove excess water.[7]

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask occasionally for 10-15 minutes.

-

Solvent Removal: Filter the drying agent by gravity filtration and collect the filtrate. Remove the solvent (diethyl ether) using a rotary evaporator.

-

Final Purification: The resulting crude oil should be purified by vacuum distillation to obtain the pure this compound. This step is crucial to remove unreacted n-butanol and any high-boiling point side products.

Product Characterization

Confirmation of the product's identity and purity is achieved through standard analytical techniques.

-

¹H NMR (Proton NMR): The spectrum should show characteristic signals for the butyl and the propanoate moieties. Key expected signals include a quartet for the proton alpha to the bromine and carbonyl group (CH-Br), a triplet for the ester methylene group (-O-CH₂-), and a doublet for the methyl group adjacent to the chiral center.[12]

-

¹³C NMR (Carbon NMR): The spectrum will confirm the presence of the carbonyl carbon (~170 ppm) and the carbon bearing the bromine atom (~40-50 ppm), along with the distinct carbons of the butyl chain.

-

IR Spectroscopy (Infrared): A strong absorption band characteristic of the ester carbonyl (C=O) stretch should be prominent around 1735-1750 cm⁻¹.

-

Yield Calculation: Calculate the percentage yield based on the limiting reagent (2-bromopropionic acid).

-

Theoretical Yield (g) = (moles of limiting reagent) × (Molar Mass of product)

-

% Yield = (Actual Yield (g) / Theoretical Yield (g)) × 100

-

Troubleshooting and Process Optimization

| Issue | Probable Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Insufficient reflux time. | Increase reflux time; monitor reaction by TLC until starting material is consumed. |

| Equilibrium not sufficiently shifted. | Use a larger excess of n-butanol; ensure the sulfuric acid catalyst is concentrated. | |

| Product is contaminated with 2-bromopropionic acid | Incomplete neutralization during work-up. | Perform additional washes with saturated NaHCO₃ solution; confirm the final aqueous wash is basic. |

| Product is contaminated with n-butanol | Inefficient purification. | Ensure efficient fractional distillation under vacuum to separate the product from the lower-boiling point alcohol. |

| Dark-colored product | Reaction temperature too high, causing decomposition. | Maintain a gentle, controlled reflux; avoid aggressive heating. |

Conclusion

The Fischer-Speier esterification provides a reliable and scalable method for the synthesis of this compound from 2-bromopropionic acid. Success hinges on a firm grasp of the reversible reaction mechanism and the strategic manipulation of reaction conditions to favor product formation. By adhering to the detailed protocol, safety guidelines, and purification techniques outlined in this guide, researchers and development professionals can consistently produce high-purity material essential for downstream applications in the pharmaceutical and chemical industries.

References

-

PubChem. (n.d.). tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Butyl 2-bromopropionate. National Center for Biotechnology Information. Retrieved from [Link]

-

Xiao, H. P., Li, Z. Y., & Ward, O. (2005). Hydrolysis of ethyl mandelate and esterification of 2-bromopropionic acid in micro-emulsions. Journal of Industrial Microbiology and Biotechnology. Retrieved from [Link]

-

SD Fine-Chem Limited. (n.d.). 2-bromopropionic acid Safety Data Sheet. Retrieved from [Link]

- Google Patents. (n.d.). CN103804191A - Production technology for synthesis of ethyl 2-bromopropionate.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

Semantic Scholar. (n.d.). 2-bromopropionic acid. Retrieved from [Link]

-

ChemSynthesis. (n.d.). tert-butyl 2-bromopropanoate. Retrieved from [Link]

-

YouTube. (2019). 08.08 Esterification of Carboxylic Acids. Organic Chemistry. Retrieved from [Link]

-

Organic Syntheses. (n.d.). β-BROMOPROPIONIC ACID. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Retrieved from [Link]

-

ChemBK. (2024). 2-bromopropanoic acid dodecyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of acid-catalysed esterification of carboxylic acids. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 22. The Fischer Esterification. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

- Google Patents. (n.d.). WO2004052818A1 - Method for preparing alkyl 2-bromoalkanoates.

-

Chemsrc. (n.d.). Butyl 2-Bromopropionate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. Retrieved from [Link]

- Google Patents. (n.d.). US5138110A - Process for the preparation of alkyl-halides.

-

CP Lab Safety. (n.d.). Butyl 2-Bromopropionate, 25mL, Each. Retrieved from [Link]

Sources

- 1. athabascau.ca [athabascau.ca]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. Butyl 2-bromopropionate | C7H13BrO2 | CID 521024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-BROMOPROPIONIC ACID N-BUTYL ESTER(41145-84-0) 1H NMR spectrum [chemicalbook.com]

CAS number for n-butyl 2-bromopropanoate

An In-Depth Technical Guide to n-Butyl 2-Bromopropanoate (CAS: 41145-84-0) for Advanced Synthesis Applications

Introduction

n-Butyl 2-bromopropanoate is a versatile synthetic building block of significant interest to researchers in organic chemistry and drug development. As an ester of 2-bromopropanoic acid, it serves as a key intermediate for introducing the 1-(butoxycarbonyl)ethyl moiety into a wide range of molecules. The presence of a bromine atom on the carbon alpha to the carbonyl group makes it an effective electrophile for various alkylation reactions. This guide provides a comprehensive technical overview of n-butyl 2-bromopropanoate, covering its physicochemical properties, a detailed synthesis protocol with mechanistic insights, safe handling procedures, and its potential applications in the synthesis of complex chemical entities. The content is tailored for professionals who require a deep, practical understanding of this reagent beyond simple catalog data.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a reagent's physical properties are foundational to its effective use in a laboratory setting. n-Butyl 2-bromopropanoate is a distinct chemical entity, and its properties dictate its handling, reaction conditions, and purification methods. It is crucial to distinguish it from its isomers, such as tert-butyl 2-bromopropanoate (CAS: 39149-80-9), which may have different reactivity profiles and physical characteristics.

Table 1: Key Identifiers and Physicochemical Properties of n-Butyl 2-Bromopropanoate

| Property | Value | Source(s) |

| CAS Number | 41145-84-0 | [1][2] |

| IUPAC Name | Butyl 2-bromopropanoate | [3] |

| Synonyms | n-Butyl 2-bromopropionate, 2-Bromopropionic Acid Butyl Ester | [1][2] |

| Molecular Formula | C₇H₁₃BrO₂ | [1][2][3] |

| Molecular Weight | 209.08 g/mol | [1][3] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Boiling Point | 196 °C | [1][2] |

| Density | 1.28 g/cm³ | [1][2] |

| Flash Point | 80.6 °C / 81 °C | [1] |

| Refractive Index | 1.4470-1.4500 | [2] |

Synthesis of n-Butyl 2-Bromopropanoate: A Mechanistic Approach

The most direct and common method for preparing n-butyl 2-bromopropanoate is the Fischer-Speier esterification of 2-bromopropionic acid with n-butanol.[1][4] This reaction is a classic example of an acid-catalyzed nucleophilic acyl substitution.

Core Principle: Fischer-Speier Esterification

The reaction mechanism involves three key stages:

-

Protonation of the Carbonyl: The acid catalyst (typically concentrated sulfuric acid) protonates the carbonyl oxygen of 2-bromopropionic acid. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of n-butanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer and Elimination: A proton is transferred from the oxonium ion to one of the hydroxyl groups. The subsequent elimination of a water molecule and deprotonation of the remaining carbonyl group regenerates the catalyst and yields the final ester product, n-butyl 2-bromopropanoate.

This reaction is governed by equilibrium. To achieve a high yield, the equilibrium must be shifted towards the product side. This is typically accomplished by either using a large excess of one reactant (usually the less expensive alcohol, n-butanol) or by removing the water byproduct as it forms, often with a Dean-Stark apparatus.[5]

Detailed Experimental Protocol

This protocol describes a laboratory-scale synthesis designed for a high yield of the target compound.

Reagents and Equipment:

-

2-Bromopropionic acid (1.0 eq) [CAS: 598-72-1][6]

-

n-Butanol (3.0 eq) [CAS: 71-36-3][1]

-

Concentrated Sulfuric Acid (H₂SO₄, ~2 mol%)

-

Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, Dean-Stark trap, heating mantle, separatory funnel, rotary evaporator, vacuum distillation setup.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask, add 2-bromopropionic acid (e.g., 15.3 g, 0.1 mol) and n-butanol (e.g., 22.2 g, 0.3 mol). Equip the flask with a Dean-Stark trap and a reflux condenser.

-

Catalyst Addition: While gently swirling the flask, slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL, ~0.002 mol).

-

Reflux and Water Removal: Heat the reaction mixture to a steady reflux using a heating mantle. The n-butanol/water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until water is no longer collected in the trap (typically 4-8 hours).[5]

-

Reaction Workup: Allow the mixture to cool to room temperature. Transfer the cooled mixture to a 250 mL separatory funnel and dilute it with 100 mL of diethyl ether.

-

Neutralization and Washing: Wash the organic layer sequentially with 50 mL of water, two 50 mL portions of saturated sodium bicarbonate solution to neutralize the sulfuric acid catalyst (caution: CO₂ evolution), and finally with 50 mL of brine.[5]

-

Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether and excess n-butanol.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield n-butyl 2-bromopropanoate as a clear, colorless to pale yellow liquid. The high boiling point of 196 °C necessitates vacuum distillation to prevent decomposition.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of n-butyl 2-bromopropanoate.

Handling, Safety, and Storage

n-Butyl 2-bromopropanoate is a combustible liquid that can cause significant skin and eye irritation.[2][3] Adherence to strict safety protocols is mandatory.

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | GHS07 (Exclamation Mark) | [3] |

| Signal Word | Warning | [2][3] |

| Hazard Statements | H227: Combustible liquid.H315: Causes skin irritation.H319: Causes serious eye irritation. | [2][3] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P235: Store in a well-ventilated place. Keep cool. | [2] |

Safe Handling:

-

Always handle this chemical in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[7][8]

-

Avoid contact with skin, eyes, and clothing. In case of contact, wash the affected area immediately and thoroughly with water.[7]

-

Keep away from ignition sources as it is a combustible liquid.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Some suppliers recommend storage under an inert atmosphere, as the compound may be moisture-sensitive.

Applications in Research and Drug Development

The synthetic utility of n-butyl 2-bromopropanoate stems from the electrophilic nature of the alpha-carbon, which bears a good leaving group (bromide). This makes it an excellent substrate for Sₙ2 reactions with a variety of nucleophiles.

Role as an Alkylating Agent: In drug discovery, the development of novel chemical entities often requires the covalent linkage of different molecular fragments. n-Butyl 2-bromopropanoate can be used to introduce a chiral or prochiral center that can be pivotal for biological activity. For instance, its reaction with primary or secondary amines yields α-amino acid esters, which are precursors to peptides, peptidomimetics, and other complex nitrogen-containing heterocycles. Similarly, reaction with thiols or phenoxides provides access to α-thio or α-aryloxy esters, respectively.

While direct applications of the n-butyl ester are proprietary or less published, the utility of its analogs is well-documented. The tert-butyl ester is a reactant for synthesizing inhibitors of cytosolic phospholipase A2α, a target for inflammatory diseases.[9] Furthermore, the precursor, (S)-2-bromopropionic acid, is an intermediate in the synthesis of hemiasterlins, a class of potent antimitotic agents.[10] These examples underscore the value of the 2-bromopropanoate scaffold in constructing biologically active molecules.

Logical Relationship Diagram

Caption: Synthetic utility of n-butyl 2-bromopropanoate.

Conclusion

n-Butyl 2-bromopropanoate (CAS: 41145-84-0) is a valuable and versatile reagent for synthetic organic chemistry. Its straightforward synthesis via Fischer esterification, combined with its reactivity as an alkylating agent, makes it an important tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is essential for its effective and safe utilization in the laboratory to construct novel and complex molecular architectures.

References

-

Butyl 2-Bromopropionate | CAS#:41145-84-0 | Chemsrc . Chemsrc.com. [Link]

-

2-bromopropanoic acid dodecyl ester - ChemBK . ChemBK.com. [Link]

-

Butyl 2-bromopropionate | C7H13BrO2 | CID 521024 - PubChem . National Center for Biotechnology Information. [Link]

-

tert-Butyl 2-bromopropanoate | C7H13BrO2 | CID 545327 - PubChem . National Center for Biotechnology Information. [Link]

Sources

- 1. Butyl 2-Bromopropionate | CAS#:41145-84-0 | Chemsrc [chemsrc.com]

- 2. 2-BROMOPROPIONIC ACID N-BUTYL ESTER | 41145-84-0 [amp.chemicalbook.com]

- 3. Butyl 2-bromopropionate | C7H13BrO2 | CID 521024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-ブロモプロピオン酸 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. aksci.com [aksci.com]

- 9. 2-BROMOPROPIONIC ACID TERT-BUTYL ESTER | 39149-80-9 [chemicalbook.com]

- 10. CAS 32644-15-8: (2S)-2-Bromopropanoic acid | CymitQuimica [cymitquimica.com]

A Senior Application Scientist's Guide to the Spectral Analysis of Butyl 2-bromopropanoate

This guide provides an in-depth analysis of the spectral data for Butyl 2-bromopropanoate (CAS 41145-84-0), a key intermediate in various chemical syntheses.[1][2][3] As researchers and professionals in drug development, a comprehensive understanding of a molecule's spectral signature is paramount for structure elucidation, purity assessment, and quality control. This document synthesizes data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to build a complete analytical picture of the target molecule. The causality behind spectral features and the logic of experimental interpretation are emphasized throughout.

Molecular Structure and Isotopic Considerations

This compound is an ester with the molecular formula C₇H₁₃BrO₂.[1] Its structure consists of a butyl ester group attached to a propanoate backbone, with a bromine atom at the alpha (C2) position. A critical feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[4] This isotopic distribution provides a definitive signature in the mass spectrum, aiding in the identification of bromine-containing fragments.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pathways, which acts as a roadmap to its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a radical cation known as the molecular ion (M⁺•).

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation: The molecular weight of this compound is 209.08 g/mol .[1] Due to the bromine isotopes, the mass spectrum will exhibit a characteristic pair of molecular ion peaks at m/z 208 and m/z 210, with approximately equal intensity.[4]

Key fragmentation pathways for esters and alkyl halides are predictable and highly informative.[4][5]

-

Alpha-cleavage: The bond between the carbonyl carbon and the alpha-carbon (C-Br) can break.

-

McLafferty Rearrangement: Not prominent for this structure, but always a consideration for carbonyl compounds with gamma-hydrogens.

-

Loss of Alkoxy Group: Cleavage of the C-O bond of the ester.

-

Loss of Halogen: A primary fragmentation for alkyl halides is the loss of the bromine radical.[4]

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value (for ⁷⁹Br) | m/z Value (for ⁸¹Br) | Identity of Fragment | Significance |

| 208 | 210 | [C₇H₁₃BrO₂]⁺• | Molecular Ion (M⁺•) peak pair, confirming molecular weight and presence of one Br atom. |

| 153 | 155 | [M - C₄H₉]⁺ | Loss of the butyl group. |

| 129 | - | [M - Br]⁺ | Loss of the bromine radical, a very common fragmentation for alkyl bromides.[4] |

| 107 / 109 | 107 / 109 | [Br-C=O]⁺ | Acylium ion fragment. |

| 57 | - | [C₄H₉]⁺ | Butyl cation, often a prominent peak. |

| 56 | - | [C₄H₈]⁺• | Result of elimination from the butyl group, often the base peak.[1] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum reveals the characteristic vibrational frequencies of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) or Neat Film IR

-

Sample Preparation: A single drop of neat liquid this compound is placed directly on the ATR crystal or between two salt plates (NaCl or KBr).

-

Data Acquisition: The sample is scanned with infrared radiation.

-

Analysis: The resulting spectrum shows absorbance as a function of wavenumber (cm⁻¹).

Data Interpretation: The IR spectrum is dominated by features characteristic of an ester and an alkyl halide.[5][6]

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Significance |

| ~1740 cm⁻¹ | C=O stretch | Ester | A strong, sharp absorption that is highly indicative of a saturated ester carbonyl group.[5] |

| ~2850-2980 cm⁻¹ | C-H stretch | Alkyl (sp³) | Strong absorptions corresponding to the methyl and methylene groups in the butyl and propanoate chains.[7] |

| ~1100-1300 cm⁻¹ | C-O stretch | Ester | Strong, characteristic stretching vibrations of the ester linkage. |

| ~550-650 cm⁻¹ | C-Br stretch | Alkyl Bromide | A strong absorption in the fingerprint region confirming the presence of a carbon-bromine bond.[6][7] |

The absence of a broad absorption around 3200-3600 cm⁻¹ confirms the lack of an O-H group (e.g., from a carboxylic acid impurity).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information, revealing the carbon framework and the connectivity of protons within the molecule.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 400 MHz) and spectra for both ¹H and ¹³C nuclei are acquired.

-

Analysis: Chemical shifts (δ), signal multiplicity (splitting patterns), and integration values are analyzed to assign each signal to a specific nucleus in the molecule.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments. For this compound, seven distinct signals are expected.

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~169 ppm | Carbonyl carbon of the ester, significantly downfield. |

| CH-Br | ~40 ppm | Alpha-carbon attached to the electronegative bromine atom. |

| O-CH₂ | ~67 ppm | Methylene carbon of the butyl group attached to the ester oxygen. |

| O-CH₂-CH₂ | ~30 ppm | Methylene carbon beta to the ester oxygen. |

| CH₃-CH(Br) | ~21 ppm | Methyl group on the propanoate chain. |

| CH₃-CH₂- | ~19 ppm | Methylene carbon gamma to the ester oxygen. |

| CH₃ -CH₂- | ~13 ppm | Terminal methyl group of the butyl chain, most upfield. |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides detailed connectivity information through spin-spin coupling.

Table 4: Predicted ¹H NMR Signals and Splitting Patterns

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling (J) | Rationale |

| H -C-Br | ~4.35 ppm | Quartet (q) | 1H | ~7.0 Hz | Deshielded by both the adjacent bromine and the carbonyl group. Split by the neighboring CH₃ group.[8] |

| O-CH₂ | ~4.17 ppm | Triplet (t) | 2H | ~6.6 Hz | Deshielded by the adjacent ester oxygen. Split by the neighboring CH₂ group.[8] |

| CH₃ -CH(Br) | ~1.82 ppm | Doublet (d) | 3H | ~7.0 Hz | Coupled to the single proton on the alpha-carbon.[8] |

| O-CH₂-CH₂ | ~1.65 ppm | Multiplet (m) | 2H | - | Complex splitting from two adjacent CH₂ groups. |

| CH₃ -CH₂ | ~1.40 ppm | Multiplet (m) | 2H | - | Complex splitting from two adjacent CH₂ groups. |

| CH₃ -CH₂ | ~0.95 ppm | Triplet (t) | 3H | ~7.4 Hz | Terminal methyl group, split by the adjacent CH₂ group.[8] |

Integrated Spectroscopic Analysis Workflow

Confirming the structure of this compound is a process of synthesizing data from all three techniques. The workflow below illustrates this logical progression.

Caption: Workflow for the integrated spectral analysis of this compound.

References

-

PubChem. tert-Butyl 2-bromopropanoate. National Center for Biotechnology Information. [Link]

-

SpectraBase. 2-Bromopropionic acid tert-butyl ester. Wiley-VCH GmbH. [Link]

-

NIST. iso-Butyl 2-bromopropionate. National Institute of Standards and Technology. [Link]

-

PubChem. Butyl 2-bromopropionate. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. 5.3: Spectroscopic Properties of Alkyl Halides. [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

-

ChemSrc. Butyl 2-Bromopropionate | CAS#:41145-84-0. [Link]

-

Quora. How to tell if an alkyl halide is primary, secondary, or tertiary using NMR spectroscopy. [Link]

-

CP Lab Safety. Butyl 2-Bromopropionate, 25mL, Each. [Link]

-

Doc Brown's Chemistry. 13C nmr spectrum of 2-bromobutane. [Link]

-

JoVE. Mass Spectrometry: Alkyl Halide Fragmentation. [Link]

-

YouTube. Fragmentation of Alkyl halide & Ether| Mass spectroscopy. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-bromopropane. [Link]

Sources

- 1. Butyl 2-bromopropionate | C7H13BrO2 | CID 521024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Butyl 2-Bromopropionate | 41145-84-0 | TCI EUROPE N.V. [tcichemicals.com]

- 3. Butyl 2-Bromopropionate | CAS#:41145-84-0 | Chemsrc [chemsrc.com]

- 4. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. C3H7Br CH3CHBrCH3 infrared spectrum of 2-bromopropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isopropyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 2-BROMOPROPIONIC ACID N-BUTYL ESTER(41145-84-0) 1H NMR spectrum [chemicalbook.com]

An In-depth Technical Guide to the Solubility of Butyl 2-bromopropanoate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Butyl 2-bromopropanoate (C₇H₁₃BrO₂), a key intermediate in various synthetic applications within the pharmaceutical and chemical industries. Recognizing the scarcity of published quantitative solubility data, this document emphasizes the foundational principles governing its solubility, offering a predictive framework based on its molecular structure. The core of this guide is a detailed, self-validating experimental protocol for the precise determination of solubility, empowering researchers to generate reliable data tailored to their specific laboratory conditions. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for process optimization, reaction design, and formulation development.

Introduction: Understanding this compound

This compound is an ester of butanol and 2-bromopropanoic acid. Its molecular structure incorporates two key functional groups: an ester and an alkyl halide. This bifunctional nature dictates its physicochemical properties and, consequently, its solubility profile.

-

Ester Group (-COO-): The carbonyl (C=O) and ether (C-O-C) linkages within the ester group introduce polarity and the potential for dipole-dipole interactions. The oxygen atoms can also act as hydrogen bond acceptors.[1][2]

-

Alkyl Halide (C-Br): The carbon-bromine bond is polar due to the difference in electronegativity between carbon (2.55) and bromine (2.96), contributing to the molecule's overall dipole moment.[3]

-

Butyl Chain (-C₄H₉): The n-butyl group is a non-polar hydrocarbon chain that primarily engages in weaker London dispersion forces.[2]

The interplay between the polar ester/halide functionalities and the non-polar alkyl chain is the primary determinant of the compound's solubility in different organic solvents. The general principle of "like dissolves like" is the guiding tenet for predicting its behavior.[4]

Physicochemical Properties:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₃BrO₂ | [5] |

| Molecular Weight | 209.08 g/mol | [5] |

| Physical State | Colorless to light yellow liquid | [6] |

| Boiling Point | ~196 °C | [6] |

| CAS Number | 41145-84-0 |[5] |

Theoretical Solubility Profile

The solubility of this compound is a direct consequence of the energy balance between solute-solute, solvent-solvent, and solute-solvent interactions. For dissolution to occur, the energy released from forming new solute-solvent attractions must be sufficient to overcome the energy required to break the existing intermolecular forces within both the solute and the solvent.[3]

The diagram below illustrates the key intermolecular forces that govern the dissolution process.

Caption: Intermolecular forces governing solubility.

Based on these principles, a predicted solubility profile in common organic solvents can be established.

| Solvent Class | Representative Solvents | Dominant Solvent Forces | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | Hydrogen Bonding, Dipole-Dipole | High / Miscible | The solvent's polarity and ability to engage in dipole-dipole interactions with the C-Br and C=O bonds are strong. While this compound cannot hydrogen-bond with itself, its oxygen atoms can accept hydrogen bonds from the solvent.[2] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF) | Dipole-Dipole | High / Miscible | These solvents have strong dipole moments that can effectively solvate the polar regions of the solute molecule. The absence of strong hydrogen bonding networks in the solvent makes it easier for the solute to integrate.[7] |

| Non-Polar | Hexane, Toluene, Carbon Tetrachloride | London Dispersion Forces | Moderate to Low | The non-polar alkyl chain of the solute interacts favorably with non-polar solvents via dispersion forces. However, the polar ester and halide groups are poorly solvated, potentially limiting solubility compared to polar solvents. Solubility is expected to be higher in toluene than hexane due to toluene's weak polarity.[3][8] |

Experimental Protocol for Quantitative Solubility Determination

To ensure scientific integrity and provide actionable data, direct experimental measurement is essential. The following protocol describes the isothermal equilibrium method, a reliable technique for determining the solubility of a liquid solute in a liquid solvent. This protocol is designed as a self-validating system, incorporating controls and precise measurements.

Materials and Equipment

-

This compound (>95% purity)[6]

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled water bath or shaker incubator

-

Calibrated analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes (Class A)

-

Scintillation vials or sealed test tubes (e.g., 20 mL)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)